(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features both aromatic and piperazine moieties
Preparation Methods
The synthesis of (3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-isopropoxyphenylboronic acid with 4-(methylsulfonyl)piperazine in the presence of a palladium catalyst. The reaction conditions often involve a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-efficiency.
Chemical Reactions Analysis
(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Scientific Research Applications
(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
(3-ISOPROPOXYPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
(4-[(5-METHYLSULFONYL)-PHENYL]PIPERAZIN-1-YL)-(PHENYL)METHANONE: This compound also features a piperazine ring and a sulfonyl group but differs in the substitution pattern on the aromatic ring.
(3,5-DIMETHOXYPHENYL)-(4-METHYLSULFONYL-1-PIPERAZINYL)METHANONE: This compound has methoxy groups on the aromatic ring, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropoxy and methylsulfonyl groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12(2)21-14-6-4-5-13(11-14)15(18)16-7-9-17(10-8-16)22(3,19)20/h4-6,11-12H,7-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVNTWNSIVYFDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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